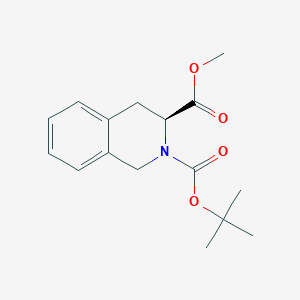
(S)-2-tert-Butyl 3-methyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-tert-Butyl 3-methyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-2-tert-Butyl 3-methyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews its biological properties, synthesis methods, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 252008-94-9
- Molecular Formula : C16H21NO4
- Molecular Weight : 291.34 g/mol
Biological Activity Overview
Isoquinoline derivatives are known for their diverse pharmacological activities. Preliminary studies suggest that this compound exhibits significant biological activities, including:
- Antitumor Activity : Isoquinoline derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
- Antimicrobial Properties : Certain isoquinoline derivatives have shown activity against various bacterial strains.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, typically involving the cyclization of appropriate precursors. The following general synthetic route has been proposed:
- Starting Materials : Begin with commercially available isoquinoline derivatives.
- Reagents : Use tert-butyl and methyl groups as substituents via alkylation reactions.
- Cyclization : Employ cyclization techniques to form the isoquinoline framework.
- Carboxylation : Introduce carboxylic acid groups through esterification or direct carboxylation methods.
Case Studies and Experimental Data
A selection of studies highlights the biological activity of related compounds and their mechanisms:
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in cell proliferation or survival pathways.
- Modulation of Receptor Activity : Potential interactions with neurotransmitter receptors could explain neuroprotective effects.
- Induction of Oxidative Stress Responses : Some isoquinolines may trigger cellular stress responses that lead to apoptosis in tumor cells.
Propriétés
IUPAC Name |
2-O-tert-butyl 3-O-methyl (3S)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-10-12-8-6-5-7-11(12)9-13(17)14(18)20-4/h5-8,13H,9-10H2,1-4H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZVIPRJZMORTI-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














